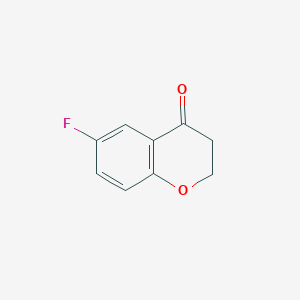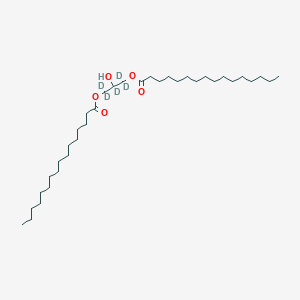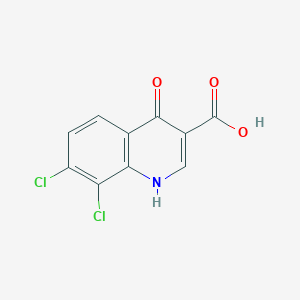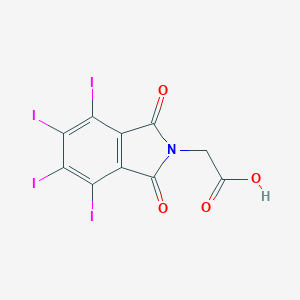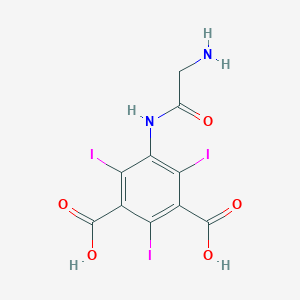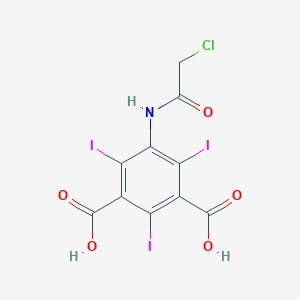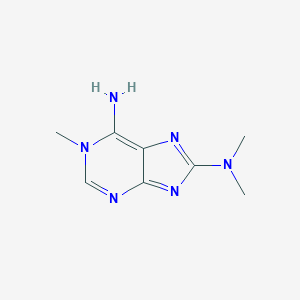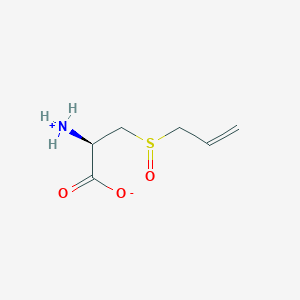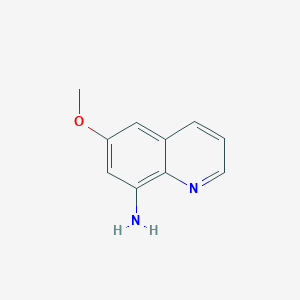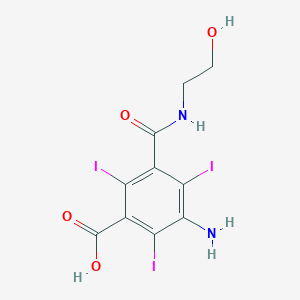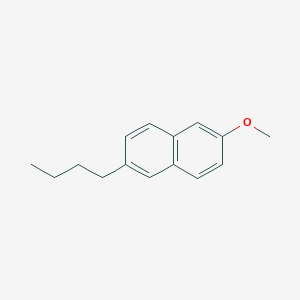
2-Butyl-6-methoxynaphthalene
描述
2-Butyl-6-methoxynaphthalene, also known as 6-methoxy-2-butyl-naphthalene, is a chemical compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol . It is a potential impurity of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and reduce inflammation .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Butyl-6-methoxynaphthalene involves the use of chromium carbene complexes. The procedure includes the following steps :
- An oven-dried, three-necked, round-bottomed flask is equipped with a nitrogen inlet, magnetic stirring bar, thermometer, and reflux condenser under an inert nitrogen atmosphere.
- The flask is charged with 4-dimethylaminopyridine, tetrahydrofuran, 1-hexyne, acetic anhydride, triethylamine, and pentacarbonyl [phenyl (methoxy)chromium]carbene.
- The solution is heated to reflux with an oil bath until the chromium complex is consumed.
- The solution is then cooled, and silica gel is added. Volatile organic material is removed under reduced pressure.
- The green solids are transferred to a filter funnel and washed with hexane. The hexane filtrate is concentrated under reduced pressure to give the crude product.
- The crude product is purified by silica gel chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
化学反应分析
Types of Reactions
2-Butyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
科学研究应用
2-Butyl-6-methoxynaphthalene has several scientific research applications, including :
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated as a potential impurity in pharmaceutical formulations, particularly in the context of Nabumetone.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-Butyl-6-methoxynaphthalene is not well-defined. as a potential impurity of Nabumetone, it may share some similar pathways. Nabumetone works by inhibiting the production of prostaglandins, which are chemicals in the body that contribute to inflammation, pain, and fever . The molecular targets and pathways involved in the action of this compound require further research.
相似化合物的比较
Similar Compounds
2-Methoxynaphthalene:
Nabumetone: A nonsteroidal anti-inflammatory drug used to relieve pain and reduce inflammation.
Uniqueness
2-Butyl-6-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its role as a potential impurity in Nabumetone also highlights its relevance in pharmaceutical quality control.
属性
IUPAC Name |
2-butyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLRUUACNLOUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


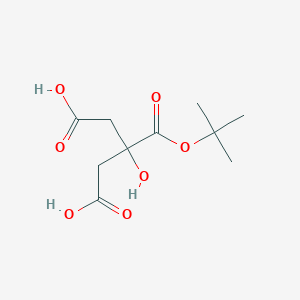
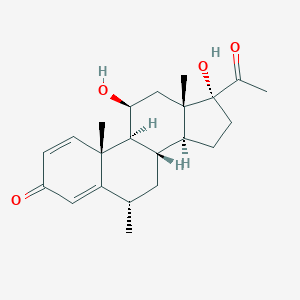
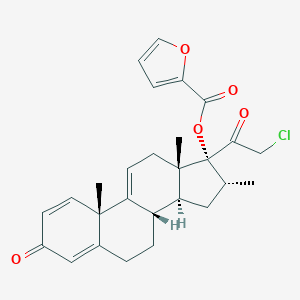
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
